molecular formula C18H13N3O2 B2671470 (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide CAS No. 2411332-31-3

(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

Cat. No. B2671470
CAS RN: 2411332-31-3
M. Wt: 303.321
InChI Key: OHGYWCTUTHUBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide, also known as BMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMPP is a small molecule inhibitor that targets protein kinases and has been shown to have anti-cancer and anti-inflammatory properties. In

Mechanism of Action

(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide acts as a small molecule inhibitor that targets protein kinases by binding to the ATP-binding site of the kinase domain. By inhibiting the activity of these kinases, this compound disrupts the signaling pathways that regulate cell growth and inflammation. This results in the induction of apoptosis in cancer cells and the reduction of pro-inflammatory cytokine production in immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer and anti-inflammatory effects in various in vitro and in vivo models. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In immune cells, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the JAK/STAT pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. However, this compound has a relatively short half-life and low solubility, which can limit its effectiveness in in vivo studies. Additionally, this compound may have off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

Future research on (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide could focus on improving its pharmacokinetic properties, such as increasing its solubility and half-life. Additionally, this compound could be tested in combination with other anti-cancer or anti-inflammatory drugs to enhance its therapeutic efficacy. Further studies could also investigate the potential of this compound in other disease models, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer and inflammatory diseases. Its specificity for protein kinases and ability to disrupt signaling pathways make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential in other disease models.

Synthesis Methods

The synthesis of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide involves the condensation of 2-cyano-N-(2-methylphenyl)acetamide with 2-amino-5-nitrobenzoxazole in the presence of a base. The resulting compound is then subjected to reduction with sodium dithionite to obtain this compound as a yellow solid.

Scientific Research Applications

(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the activity of various protein kinases, including JAK2, FLT3, and BTK, which are involved in the regulation of cell growth and inflammation. This compound has been found to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells.

properties

IUPAC Name

(Z)-3-(1,2-benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-12-4-2-3-5-16(12)21-18(22)14(10-19)8-13-6-7-17-15(9-13)11-20-23-17/h2-9,11H,1H3,(H,21,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGYWCTUTHUBBS-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=C2)ON=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CC3=C(C=C2)ON=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.